molecular formula C16H13N5O2S B2877037 6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2188202-97-1

6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2877037
CAS No.: 2188202-97-1
M. Wt: 339.37
InChI Key: ARXBPOKTAYDOST-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a pyrazolo[1,5-a]pyrazine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving coupling, condensation, and cyclization . The starting materials often include amino benzothiazoles and other suitable precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques would provide information about the functional groups present and the connectivity of the atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties could be determined experimentally .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research has shown that pyrazole derivatives, which share structural similarities with the compound , can act as inhibitors of photosynthetic electron transport. This property makes them potential candidates for herbicides, as they can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some of these compounds exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. The inhibitory potential is primarily associated with their electrostatic properties (Vicentini et al., 2005).

Antimicrobial Activity

Several pyrazole derivatives have been synthesized and tested for antimicrobial activity, highlighting the potential of these compounds in combating bacterial infections. For example, novel Schiff bases of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial effects at non-cytotoxic concentrations, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Properties

Compounds with structures similar to "6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" have been evaluated for their anticancer activities. For instance, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested on the MCF-7 human breast adenocarcinoma cell line, revealing significant antitumor activity. One of the compounds exhibited potent inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, indicating its potential as an anticancer agent (Abdellatif et al., 2014).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activities. This could include testing its activity against various biological targets, studying its toxicity, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-8-3-4-10-13(5-8)24-16(18-10)19-14(22)11-6-12-15(23)17-9(2)7-21(12)20-11/h3-7H,1-2H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXBPOKTAYDOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN4C=C(NC(=O)C4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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